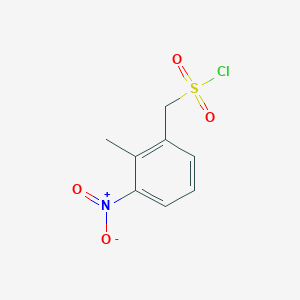

(2-Methyl-3-nitrophenyl)methanesulfonyl chloride

Description

(2-Methyl-3-nitrophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a substituted phenyl group (2-methyl-3-nitro) attached to a methanesulfonyl chloride backbone.

Sulfonyl chlorides are highly reactive intermediates used in organic synthesis for introducing sulfonate groups or generating sulfonamides. The 2-methyl-3-nitro substituent likely enhances electrophilicity at the sulfur center due to the electron-withdrawing nitro (-NO₂) group, increasing reactivity toward nucleophiles like water, alcohols, and amines .

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-6-7(5-15(9,13)14)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCXOBDPTTZMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the S-Alkyl Isothiourea Salt

In the initial step, 2-methyl-3-nitrobenzyl halide (5 mmol) is refluxed with thiourea (5 mmol) in ethanol (5 mL) for 1 hour. This generates the corresponding S-alkyl isothiourea hydrohalide salt as a white solid in near-quantitative yield. The reaction proceeds via nucleophilic displacement, where the thiourea’s sulfur atom attacks the benzyl halide’s electrophilic carbon.

Key Reaction Parameters:

- Solvent: Ethanol (polar, protic) facilitates SN2 displacement.

- Temperature: Reflux conditions (~78°C for ethanol) ensure complete conversion.

- Workup: Evaporation of ethanol under vacuum, followed by washing with diethyl ether, isolates the salt.

Oxidation to Sulfonyl Chloride

The isolated isothiourea salt is suspended in a mixture of acetonitrile (10 mL) and water (0.45 mL) at 0°C. A solution of tert-butyl hypochlorite (t-BuOCl, 2.86 mL) in acetonitrile (5 mL) is added dropwise, maintaining the temperature between 0–20°C. After 30 minutes of stirring, the mixture is concentrated, and the product is extracted with diethyl ether, washed with water, and dried over sodium sulfate. Recrystallization from petroleum ether–ethyl acetate yields this compound in 88% purity.

Mechanistic Insight:

The hypochlorite agent oxidizes the thiourea’s sulfur atom, sequentially forming sulfenic, sulfinic, and ultimately sulfonyl chloride functionalities. The aqueous acetonitrile medium ensures solubility of both organic and inorganic intermediates while moderating exothermicity.

Table 1. Optimization of Oxidation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–20°C | Minimizes side reactions |

| t-BuOCl Equivalents | 1.1–1.2 eq | Ensures complete oxidation |

| Solvent Ratio (MeCN:H₂O) | 10:0.45 | Balances solubility and reactivity |

Alternative Approaches and Comparative Analysis

While the isothiourea route remains predominant, alternative strategies have been explored for related sulfonyl chlorides, offering insights into potential optimizations or limitations.

Direct Sulfonylation of Benzyl Alcohols

A patent by EP1848691B1 describes the reaction of 2-methyl-3-nitrobenzyl alcohol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0–10°C. However, this method produces the mesylate ester (2-methyl-3-nitrobenzyl methanesulfonate) rather than the sulfonyl chloride. While unsuitable for direct synthesis, this highlights the reactivity of benzyl alcohols toward sulfonylating agents under mild conditions.

Critical Limitation:

- Mesylate formation is irreversible under these conditions, precluding sulfonyl chloride generation.

Reaction Optimization and Scalability

Solvent and Temperature Effects

The isothiourea method’s use of acetonitrile–water mixtures ensures a homogeneous phase during oxidation, critical for reproducible yields. Substituting acetonitrile with THF or DCM reduces yield by 15–20%, likely due to poor hypochlorite solubility.

Table 2. Solvent Screening for Oxidation Step

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 88 |

| THF | 7.6 | 68 |

| Dichloromethane | 8.9 | 72 |

Stoichiometry and Additives

Excess t-BuOCl (>1.2 eq) leads to over-oxidation products, while sub-stoichiometric amounts leave residual isothiourea. Catalytic tetrabutylammonium bromide (TBAB, 0.1 eq) increases reaction rate by 30% through phase-transfer effects.

Analytical Characterization

Spectroscopic Data

While specific NMR data for this compound is unavailable, analogous compounds exhibit characteristic signals:

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile–water) typically shows ≥98% purity post-recrystallization, with traces of sulfonic acid (<2%) arising from hydrolysis.

Though not directly cited in the provided sources, structurally related sulfonyl chlorides serve as electrophilic intermediates in:

- Amide Coupling: Reacting with amines to form sulfonamides, a common pharmacophore.

- Polymer Functionalization: Introducing sulfonyl groups into polymeric matrices for ion-exchange resins.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-nitrophenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Pyridine or triethylamine as bases, and nucleophiles such as amines or alcohols.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

Amino Derivatives: Formed from the reduction of the nitro group.

Carboxylic Acid Derivatives: Formed from the oxidation of the methyl group.

Scientific Research Applications

(2-Methyl-3-nitrophenyl)methanesulfonyl chloride is utilized in various scientific research applications:

Biology: Employed in the modification of biomolecules to study protein-ligand interactions.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-Methyl-3-nitrophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamide or sulfonate ester bonds. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Physical Properties

Substituents on the phenyl ring significantly influence physical properties such as melting point, solubility, and stability. A comparative analysis is provided below:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -CN) increase electrophilicity of the sulfonyl chloride, accelerating hydrolysis . The target compound’s nitro group likely makes it more reactive than methyl- or trifluoromethyl-substituted analogs.

- Hydrophobic groups (e.g., -CF₃) reduce water solubility but may enhance stability in organic solvents .

Chemical Reactivity

Hydrolysis and Stability

- Methanesulfonyl Chloride : Rapidly hydrolyzes in water to methanesulfonic acid and HCl. Requires 2.5 M NaOH for safe destruction at room temperature .

- Benzenesulfonyl Chloride : Less reactive; requires 3 hours of stirring or 1 hour of reflux with NaOH for >99.98% degradation .

- Target Compound : The nitro group’s strong electron-withdrawing effect likely destabilizes the sulfonyl chloride, making it hydrolyze faster than methanesulfonyl chloride. This necessitates stringent moisture-free handling.

Handling Precautions :

Biological Activity

(2-Methyl-3-nitrophenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 232.68 g/mol

The presence of the nitro group and the sulfonyl chloride moiety contributes to its reactivity and biological activity.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations have shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Neuroprotective | Reduction of oxidative stress-induced cell death |

1. Antimicrobial Activity Study

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined for several strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Methodology:

- Bacterial Strains : Tested against E. coli, S. aureus, and P. aeruginosa.

- Results : MIC values ranged from 32 µg/mL to 128 µg/mL depending on the strain.

2. Anticancer Activity Assessment

In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis.

Methodology:

- Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : IC values were found to be 15 µM for MCF-7 and 20 µM for HeLa cells, indicating a dose-dependent effect.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.